molecular formula C10H12FN B1299288 Cyclopropyl-(2-fluoro-benzyl)-amine CAS No. 625435-02-1

Cyclopropyl-(2-fluoro-benzyl)-amine

Cat. No. B1299288
CAS RN: 625435-02-1
M. Wt: 165.21 g/mol
InChI Key: UZYPFBRRGVZJNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

“Cyclopropyl-2-fluoro benzyl ketone” is a key intermediate in the synthesis of various pharmaceuticals . It contains a cyclopropyl group and a fluorine atom, which make it highly reactive and versatile in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(2-fluoro-benzyl)-amine” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

“Cyclopropyl-2-fluoro benzyl ketone” is highly versatile and reactive in various chemical reactions due to its unique chemical structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(2-fluoro-benzyl)-amine” are not explicitly mentioned in the search results .

Scientific Research Applications

Smooth Muscle Relaxation

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to induce relaxation in smooth muscle tissue . This effect was observed in the corpus cavernosum, a sponge-like region of erectile tissue which contains most of the blood in the penis during penile erection . The compound was found to increase the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the relaxation of smooth muscle tissue .

Soluble Guanylyl Cyclase (sGC) Activity

The compound has been found to stimulate the activity of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP . This increase in sGC activity leads to an increase in cGMP levels, which in turn can lead to smooth muscle relaxation .

NADPH Oxidase Activity/Expression

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to affect the activity and expression of NADPH oxidase, an enzyme that plays a key role in the production of reactive oxygen species . The compound was found to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits induced by certain compounds .

Treatment for Erectile Dysfunction

Given its effects on smooth muscle relaxation and sGC activity, Cyclopropyl-(2-fluoro-benzyl)-amine has potential applications in the treatment of erectile dysfunction . By enhancing the effects of nitric oxide and reducing oxidative stress in the penis, the compound could potentially improve erectile function .

Pulmonary Artery Dilation

In addition to its effects on the corpus cavernosum, Cyclopropyl-(2-fluoro-benzyl)-amine has also been found to induce dilation in the ovine pulmonary artery . This effect was found to be independent of nitric oxide and was associated with an increase in the activity of the sodium pump .

Stimulation of Sodium Pump

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to stimulate the sodium pump, an essential mechanism for maintaining the balance of sodium and potassium ions in cells . This effect was observed in the ovine pulmonary artery and was found to be independent of cGMP .

Safety and Hazards

The safety and hazards associated with “Cyclopropyl-(2-fluoro-benzyl)-amine” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPFBRRGVZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360122
Record name Cyclopropyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(2-fluoro-benzyl)-amine

CAS RN

625435-02-1
Record name Cyclopropyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2-fluorobenzaldehyde and cyclopropylamine.
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